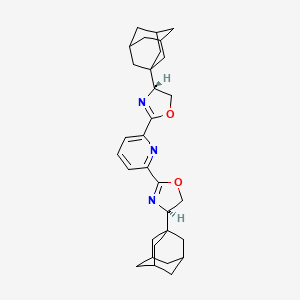
3-Amino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C11H12N2O2S. This compound is notable for its unique structure, which includes a thioxooxazolidinone ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with methyl isothiocyanate, followed by cyclization with an appropriate reagent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
- 3-Benzyl-5-methyleneoxazolidin-2-one
- 2-Amino-5-methylthiazole
- 5-Benzyl-2-thioxo-1,3-thiazolidin-4-one
Comparison: 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one is unique due to its specific thioxooxazolidinone ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
88051-75-6 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-amino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-11(7-8-5-3-2-4-6-8)9(14)13(12)10(16)15-11/h2-6H,7,12H2,1H3 |
Clave InChI |
QUOWSOPVOFZXLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)O1)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
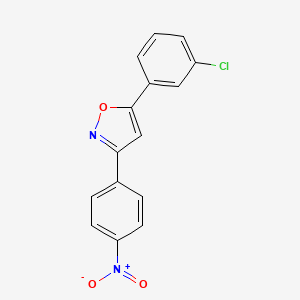
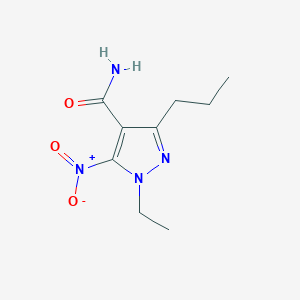
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
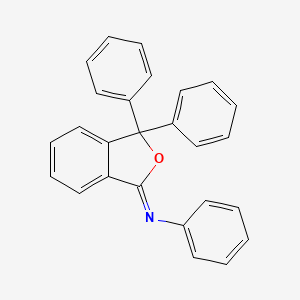

![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
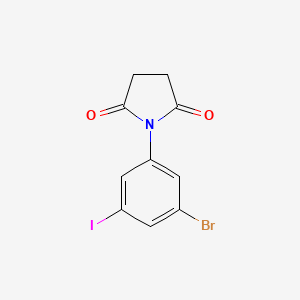
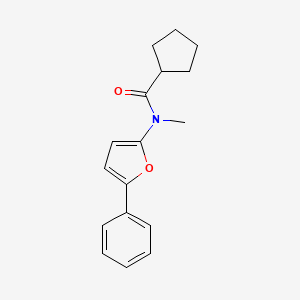
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
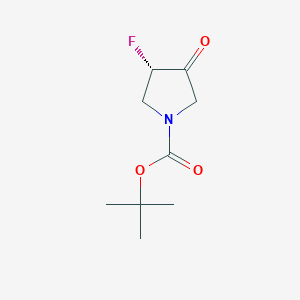
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
